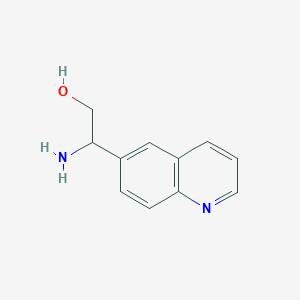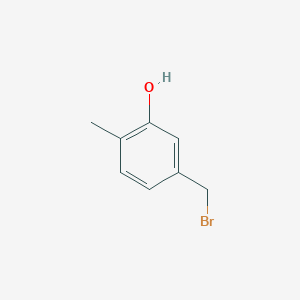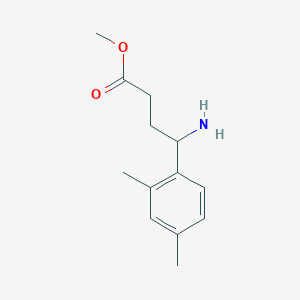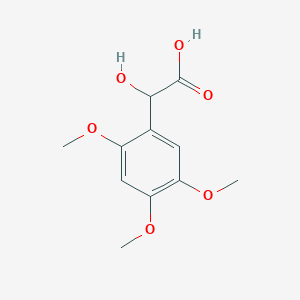
2-Amino-2-(quinolin-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(quinolin-6-yl)ethanol is a compound that features a quinoline ring system attached to an ethanolamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives like this compound valuable for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-6-yl)ethanol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with ethanolamine under specific conditions. For instance, the quinoline derivative can be reacted with ethanolamine in the presence of a catalyst such as anhydrous zinc chloride in ethanol . Another method involves the use of copper salts and D-glucose to generate Cu(I) species in situ, which then react with the quinoline derivative and ethanolamine in aqueous ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(quinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
2-Amino-2-(quinolin-6-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mécanisme D'action
The mechanism of action of 2-Amino-2-(quinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an amino group.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Quinoline-2,4-dione: A quinoline derivative with two carbonyl groups at positions 2 and 4
Uniqueness
2-Amino-2-(quinolin-6-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2 |
Clé InChI |
KSUDWYDDYBJRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)




![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)

